molecular formula C15H6Cl2NO5- B11062364 6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate

6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate

Cat. No.: B11062364
M. Wt: 351.1 g/mol
InChI Key: DTGNSKYBBXTPTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate is a chemical compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a carboxylate group attached to the dibenzo[b,f]oxepine core. The dibenzo[b,f]oxepine structure is known for its tricyclic framework, which is of significant interest in medicinal chemistry due to its potential pharmacological activities .

Preparation Methods

The synthesis of 6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. Another approach includes the reaction of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols . Industrial production methods often utilize microwave-induced reactions due to their simplicity and short reaction times .

Chemical Reactions Analysis

6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted dibenzo[b,f]oxepine compounds .

Scientific Research Applications

6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate can be compared with other dibenzo[b,f]oxepine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H6Cl2NO5-

Molecular Weight

351.1 g/mol

IUPAC Name

1,3-dichloro-9-nitrobenzo[b][1]benzoxepine-7-carboxylate

InChI

InChI=1S/C15H7Cl2NO5/c16-8-3-7-1-2-10-11(15(19)20)5-9(18(21)22)6-13(10)23-14(7)12(17)4-8/h1-6H,(H,19,20)/p-1

InChI Key

DTGNSKYBBXTPTK-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2OC3=C1C=C(C=C3Cl)Cl)[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.